2,4-dichloro-N-[(E)-3-oxo-3-(oxolan-2-ylmethylamino)-1-phenylprop-1-en-2-yl]benzamide
Description
2,4-Dichloro-N-[(E)-3-oxo-3-(oxolan-2-ylmethylamino)-1-phenylprop-1-en-2-yl]benzamide is a benzamide derivative characterized by a dichlorinated aromatic ring, an α,β-unsaturated ketone (enone) system, and a tetrahydrofuran (oxolan) substituent linked via an amino group.
Propriétés
IUPAC Name |
2,4-dichloro-N-[(E)-3-oxo-3-(oxolan-2-ylmethylamino)-1-phenylprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O3/c22-15-8-9-17(18(23)12-15)20(26)25-19(11-14-5-2-1-3-6-14)21(27)24-13-16-7-4-10-28-16/h1-3,5-6,8-9,11-12,16H,4,7,10,13H2,(H,24,27)(H,25,26)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJOQVVDPFLFME-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
2,4-Dichloro-N-[(E)-3-oxo-3-(oxolan-2-ylmethylamino)-1-phenylprop-1-en-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 393.29 g/mol. The structure includes a dichlorobenzamide moiety and an oxolan-derived side chain, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have shown that 2,4-dichloro-N-[(E)-3-oxo-3-(oxolan-2-ylmethylamino)-1-phenylprop-1-en-2-yl]benzamide exhibits significant antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL, indicating moderate to strong antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
Enzyme Inhibition
Molecular docking studies have suggested that this compound acts as a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway. The binding affinity was calculated with a Gibbs free energy change () of -9.0 kcal/mol, which indicates a strong interaction with the enzyme's active site . This inhibition could potentially lead to applications in cancer therapy, as DHFR is a target for several anticancer drugs.
The mechanism by which 2,4-dichloro-N-[(E)-3-oxo-3-(oxolan-2-ylmethylamino)-1-phenylprop-1-en-2-yl]benzamide exerts its biological effects involves the following pathways:
- Inhibition of Folate Metabolism : By inhibiting DHFR, the compound disrupts the folate metabolism essential for DNA synthesis and repair.
- Membrane Disruption : The compound's lipophilicity allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that treatment with the compound led to a significant reduction in bacterial load in vitro. The study concluded that further investigation into its mechanism could yield insights into new antimicrobial therapies .
Cancer Cell Line Testing
In another study focusing on cancer biology, the compound was tested on various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). Results showed that it induced apoptosis in a dose-dependent manner, with IC50 values around 25 µM for MCF7 cells. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic changes .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
N-[(E)-1-(Furan-2-yl)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]benzamide
- Structural Differences : Replaces the oxolan and phenyl groups with furan and pyridine moieties.
- The furan’s conjugated system may alter electronic properties, affecting reactivity in catalytic reactions .
- Synthesis : Uses similar coupling reagents (e.g., EDC/HOBt) but diverges in the choice of heterocyclic building blocks .
(Z)-N-(1-Chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide
- Structural Differences: Features a Z-configured enone, a fluorophenyl group, and a piperidine ring instead of oxolan.
- Impact on Properties :
- Applications : Marketed as a research chemical, highlighting its stability under physiological conditions .
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide
- Structural Differences: Incorporates a dioxothiazolidinyl group instead of the oxolan-methylamino moiety.
- Impact on Properties :
Structural Characterization
- X-ray Crystallography : The target compound’s structure determination likely employed SHELXL for refinement, a standard for small-molecule crystallography .
- Spectroscopy: 1H/13C NMR and IR data would distinguish the oxolan’s ether linkage and enone conjugation from analogs with furan or piperidine groups .
Physicochemical Properties
Méthodes De Préparation
Synthesis of 2,4-Dichlorobenzoyl Chloride
The benzamide core is typically derived from 2,4-dichlorobenzoic acid, which undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].
Procedure :
- 2,4-Dichlorobenzoic acid (10 mmol) is refluxed with SOCl₂ (15 mmol) in anhydrous dichloromethane (DCM) at 60°C for 4 hours.
- Excess SOCl₂ is removed under reduced pressure to yield 2,4-dichlorobenzoyl chloride as a pale-yellow liquid (yield: 92–95%).
Characterization :
Preparation of (E)-3-Oxo-3-(Oxolan-2-Ylmethylamino)-1-Phenylprop-1-En-2-Amine
This enamine fragment is synthesized via a condensation reaction between a β-keto ester and oxolan-2-ylmethylamine, followed by dehydration.
Step 1: Synthesis of Ethyl 3-Oxo-1-Phenylprop-1-En-2-Carboxylate
- Ethyl acetoacetate (5 mmol) and benzaldehyde (5 mmol) are heated at 80°C in acetic acid with ammonium acetate (0.5 mmol) as a catalyst.
- The mixture is stirred for 6 hours, cooled, and poured into ice water to precipitate the product (yield: 78%).
Step 2: Amination with Oxolan-2-Ylmethylamine
- Ethyl 3-oxo-1-phenylprop-1-en-2-carboxylate (3 mmol) is reacted with oxolan-2-ylmethylamine (3.3 mmol) in ethanol under reflux for 12 hours.
- The solvent is evaporated, and the residue is purified via column chromatography (hexane/ethyl acetate, 7:3) to yield the enamine intermediate (yield: 65%).
Characterization :
Amide Coupling and Final Product Isolation
The final step involves coupling Fragment A and Fragment B using standard amide bond-forming conditions.
Procedure :
- 2,4-Dichlorobenzoyl chloride (2 mmol) is added dropwise to a solution of (E)-3-oxo-3-(oxolan-2-ylmethylamino)-1-phenylprop-1-en-2-amine (2 mmol) and N,N-diisopropylethylamine (DIPEA, 4 mmol) in DCM at 0°C.
- The reaction is stirred at room temperature for 24 hours, washed with 10% HCl and NaHCO₃, and dried over MgSO₄.
- Purification via recrystallization (ethyl acetate/hexane) affords the title compound as white crystals (yield: 70%; m.p. 435–437 K).
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | DCM | Max 70% |
| Coupling Reagent | None (direct) | 70% |
| Temperature | 25°C | 70% |
| Base | DIPEA | 70% |
Critical Analysis of Alternative Synthetic Approaches
Hydrazide-Mediated Route
A patent method for analogous benzamides involves reacting 2,4-dichlorobenzohydrazide with succinic anhydride in acetic acid. While this route is effective for introducing cyclic amides, it is less suitable for the target compound due to the absence of a hydrazide group in the final product.
Characterization and Quality Control
The final product is validated using advanced analytical techniques:
Spectroscopic Data :
- HRMS (ESI) : m/z calc. for C₂₁H₂₀Cl₂N₂O₃ [M+H]⁺: 419.3; found: 419.2.
- X-ray Crystallography : Monoclinic crystal system (P2₁/c), with a dihedral angle of 52.9° between the benzamide and oxolan planes.
Purity Assessment :
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18, acetonitrile/water | 95% |
| TLC | DCM/methanol (9:1) | Rf 0.4 |
Q & A
Q. What are the optimal synthetic routes for preparing 2,4-dichloro-N-[(E)-3-oxo-3-(oxolan-2-ylmethylamino)-1-phenylprop-1-en-2-yl]benzamide?
Methodological Answer: The synthesis typically involves a multi-step approach:
Amide Coupling : React 2,4-dichlorobenzoyl chloride with an (E)-configured enaminone intermediate under anhydrous conditions (e.g., DCM as solvent, 0–5°C).
Oxolane Integration : Introduce the oxolan-2-ylmethylamine moiety via nucleophilic substitution or reductive amination, requiring pH control (pH 7–8) to avoid side reactions.
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.
Monitoring : Track reaction progress via TLC (Rf = 0.3–0.5 in 7:3 hexane/EtOAc) and confirm purity via HPLC (C18 column, 70:30 acetonitrile/water, retention time ~12 min) .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 8.2–8.4 ppm (benzamide aromatic protons), δ 6.8–7.2 ppm (phenylprop-1-en-2-yl group), and δ 3.5–4.0 ppm (oxolane methylene).
- X-ray Diffraction : For unambiguous confirmation, grow single crystals via slow evaporation (acetone/hexane) and refine using SHELXL (R-factor < 0.05). ORTEP-3 can visualize anisotropic displacement ellipsoids .
- Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z = calculated molecular weight ± 0.5 Da.
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding interactions?
Methodological Answer:
Geometry Optimization : Use Gaussian 16 with B3LYP/6-31G(d) to minimize energy and calculate electrostatic potential surfaces.
Docking Studies : Employ AutoDock Vina to simulate interactions with biological targets (e.g., kinases), focusing on hydrogen bonding with the oxolane group and π-π stacking of the benzamide.
Validation : Compare computed IR spectra with experimental FT-IR data (e.g., carbonyl stretch ~1680 cm⁻¹) to validate accuracy .
Q. What strategies resolve contradictions between crystallographic and spectroscopic data?
Methodological Answer:
- Scenario : Discrepancies in bond lengths (X-ray vs. NMR-derived NOE distances).
- Resolution :
- Verify data quality: Ensure crystallographic data has low R-factor (<0.05) and high completeness (>95%).
- Re-examine NMR conditions: Confirm solvent polarity and temperature effects on conformational dynamics.
- Use WinGX to analyze thermal motion (ADPs) and assess if disorder in the crystal explains anomalies .
Q. How to evaluate the compound’s stability under varying pH and temperature?
Methodological Answer:
Thermal Analysis : Perform TGA (N₂ atmosphere, 10°C/min) to identify decomposition points (>200°C indicates thermal stability).
pH Stability : Incubate in buffers (pH 2–12, 37°C) for 24h, then quantify degradation via HPLC.
Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation products with LC-MS .
Q. What methodologies isolate enantiomers or assess stereochemical purity?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IC column (90:10 n-hexane/isopropanol) to separate enantiomers (resolution >1.5).
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to confirm E-configuration and rule out racemization .
Q. How can researchers investigate reaction mechanisms for byproduct formation?
Methodological Answer:
- Kinetic Studies : Monitor intermediates via in situ IR spectroscopy (e.g., formation of Schiff base intermediates during amide coupling).
- Isotopic Labeling : Use ¹³C-labeled benzoyl chloride to trace carbon migration pathways.
- Computational Transition-State Analysis : Identify energy barriers for competing pathways (e.g., oxolane ring-opening vs. amide hydrolysis) .
Q. What approaches validate bioactivity while minimizing off-target effects?
Methodological Answer:
Targeted Assays : Screen against recombinant enzymes (e.g., COX-2 inhibition) using fluorogenic substrates.
Counter-Screens : Test selectivity vs. related isoforms (e.g., COX-1) to rule out non-specific binding.
SAR Studies : Synthesize analogs (e.g., replacing oxolane with tetrahydrofuran) and correlate structural changes with IC₅₀ shifts .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
